molecular formula C9H11NO2 B2627030 3-Amino-2,6-dimethylbenzoic acid CAS No. 124784-13-0

3-Amino-2,6-dimethylbenzoic acid

Cat. No.: B2627030
CAS No.: 124784-13-0
M. Wt: 165.192
InChI Key: AQZUFQJRBICMRZ-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acid Scaffolds in Advanced Chemical Synthesis

Aminobenzoic acid scaffolds are fundamental building blocks in the field of advanced chemical synthesis, prized for their structural versatility and significant role in the development of functional molecules. numberanalytics.comresearchgate.net These aromatic compounds are characterized by the presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring. nih.gov This bifunctional nature allows for a wide range of chemical modifications at either the acidic or basic site, making them ideal starting materials for constructing complex molecular architectures. researchgate.netnih.gov

The significance of these scaffolds is particularly evident in medicinal chemistry and pharmaceutical development. researchgate.net Para-aminobenzoic acid (PABA), for example, is a well-known precursor in the biosynthesis of folate (a B vitamin) in bacteria, and its derivatives have been extensively explored for therapeutic applications. nih.govmdpi.com The ability to substitute at the carboxyl, amino, and aromatic ring positions has led to the generation of vast chemical libraries and the discovery of numerous drugs. nih.gov Molecules incorporating the aminobenzoic acid moiety exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anesthetic, and antineoplastic effects. researchgate.netnih.govnih.gov Beyond pharmaceuticals, these scaffolds are also used as intermediates in the synthesis of dyes and polymers. numberanalytics.comchemicalbook.com

Historical Development of Aromatic Carboxylic Acid Chemistry Relevant to 3-Amino-2,6-dimethylbenzoic Acid

The chemistry of aromatic carboxylic acids has a rich history, dating back to the formative years of organic chemistry. numberanalytics.com Early methods for their preparation were often robust and lacked the selectivity of modern techniques. One of the most traditional and historically significant methods was the vigorous oxidation of alkylbenzenes. numberanalytics.comncert.nic.in This process involved treating an alkyl-substituted aromatic ring with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under acidic conditions, which would convert the entire alkyl side chain, regardless of its length, into a carboxylic acid group. numberanalytics.com

Another classical approach involved the hydrolysis of nitriles (cyanobenzenes). Aryl nitriles could be prepared from aryl halides via nucleophilic substitution or from diazonium salts through the Sandmeyer reaction, and subsequent hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid. numberanalytics.com The carboxylation of organometallic intermediates, such as Grignard reagents, by reaction with carbon dioxide, also became a cornerstone in the synthesis of these compounds. numberanalytics.com

The synthesis of a substituted molecule like this compound would historically have involved a multi-step sequence, likely starting from a corresponding dimethyl-nitrobenzene derivative. The nitro group could then be reduced to an amino group, a common transformation in aromatic chemistry. chemicalbook.comgoogle.com For instance, the reduction of a nitrobenzoic acid derivative is a standard method to produce an aminobenzoic acid. chemicalbook.com These foundational reactions, though sometimes harsh by modern standards, established the essential chemical pathways for accessing the diverse range of aromatic carboxylic acids used today.

Structural Specificity and Aromaticity Considerations in this compound

The chemical identity and reactivity of this compound are dictated by the specific arrangement of its functional groups on the aromatic ring. The central scaffold is a benzene ring, which confers aromaticity upon the molecule according to Hückel's rule (4n+2 π electrons), resulting in significant thermodynamic stability. Attached to this ring are a carboxylic acid group, an amino group, and two methyl groups.

The substitution pattern is crucial. The carboxylic acid group is flanked by a methyl group at position 2 and the rest of the ring. The amino group is at position 3, and the second methyl group is at position 6. This arrangement, particularly the presence of two methyl groups ortho to the amino and carboxylic acid functions, introduces significant steric hindrance. This steric crowding can influence the molecule's conformation, intermolecular interactions, and chemical reactivity. For instance, the acidity of the carboxylic acid and the basicity of the amino group can be modulated by these adjacent bulky groups.

The molecule possesses both an acidic functional group (carboxylic acid) and a basic functional group (amino group), making it an amino acid. britannica.com This allows it to exist as a zwitterion, or internal salt, under certain pH conditions, where the acidic proton transfers to the basic amino group. britannica.com This dual nature governs its solubility and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H11NO2 uni.lu
Molecular Weight165.19 g/mol cymitquimica.com
InChI KeyAQZUFQJRBICMRZ-UHFFFAOYSA-N uni.lu
AppearanceWhite to off-white crystalline solid cymitquimica.com
Canonical SMILESCC1=C(C(=C(C=C1)N)C)C(=O)O uni.lu

Overview of Contemporary Research Trajectories for Aryl Amines and Carboxylic Acids

Modern organic synthesis is increasingly driven by the need for efficiency, sustainability, and molecular complexity. In this context, research involving aryl amines and carboxylic acids is advancing rapidly, moving beyond classical methods toward more sophisticated and environmentally benign strategies. rsc.orgnih.gov

A major contemporary focus is the development of novel C-N and C-O bond-forming reactions using carboxylic acids as abundant and non-toxic building blocks, often as alternatives to traditional aryl halides. rsc.orgnih.gov Decarboxylative coupling reactions have emerged as a powerful tool. These transformations, often facilitated by transition metal catalysis (e.g., palladium, copper) or photoredox catalysis, allow the carboxylate group to be replaced with other functionalities, proceeding through radical or organometallic intermediates. nih.govresearchgate.netacs.org

Another significant research trajectory is the direct functionalization of C-H bonds. nih.gov Palladium-catalyzed C-H activation, for instance, enables the direct arylation of aryl amines and acids, bypassing the need for pre-functionalized starting materials and thus improving atom economy. nih.gov The use of greener reaction media, such as water ("on-water" reactions), is also a key area of investigation to reduce the environmental impact of chemical synthesis. nih.gov

Furthermore, there is a continuous effort to synthesize new derivatives of aminobenzoic acids for applications in materials science and medicinal chemistry. researchgate.net This includes the late-stage functionalization of complex molecules and the creation of diverse compound libraries to screen for biological activity. researchgate.netacs.org These modern approaches prioritize sustainability, efficiency, and the capacity to generate novel molecular structures with tailored properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZUFQJRBICMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124784-13-0
Record name 3-amino-2,6-dimethylbenzoic acid
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Synthetic Methodologies and Route Optimization for 3 Amino 2,6 Dimethylbenzoic Acid and Its Precursors

Direct Synthetic Pathways to 3-Amino-2,6-dimethylbenzoic Acid

Direct synthetic routes to this compound primarily involve the functionalization of readily available substituted benzene (B151609) derivatives. These methods focus on the regioselective introduction of either the amino or the carboxyl group onto a pre-functionalized aromatic ring.

Strategies for Regioselective Amination of Dimethylbenzoic Acid Derivatives

A common and logical approach to the synthesis of this compound involves the nitration of 2,6-dimethylbenzoic acid followed by the reduction of the resulting nitro group.

The nitration of benzoic acid derivatives is a well-established electrophilic aromatic substitution reaction. In the case of benzoic acid itself, nitration at low temperatures yields primarily 3-nitrobenzoic acid, as the carboxylic acid group is a meta-directing deactivator. wikipedia.org For 2,6-dimethylbenzoic acid, the directing effects of the two methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) must be considered. The position meta to the carboxyl group and ortho to one of the methyl groups (C3 and C5) would be the most likely sites for nitration.

A plausible synthetic sequence is outlined below:

Step 1: Nitration of 2,6-dimethylbenzoic acid

The nitration of 2,6-dimethylbenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to favor the formation of the desired 3-nitro-2,6-dimethylbenzoic acid and minimize the formation of other isomers.

Step 2: Reduction of 3-nitro-2,6-dimethylbenzoic acid

The reduction of the nitro group to an amino group can be accomplished using various reducing agents. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. uwindsor.ca Alternatively, metal-based reducing agents such as tin(II) chloride (SnCl₂) in acidic medium can be employed. sandiego.edu

A Chinese patent describes a method for the preparation of 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene via oxidation. google.com While not directly applicable to the nitration of 2,6-dimethylbenzoic acid, it highlights methods for the synthesis of related nitroaromatic compounds. Another patent details the synthesis of 2-nitro-3-methylbenzoic acid via the nitration of m-toluic acid, demonstrating the feasibility of nitrating substituted benzoic acids. google.com

Reaction Step Reagents and Conditions Product Key Considerations
Nitration2,6-dimethylbenzoic acid, HNO₃, H₂SO₄, low temperature3-nitro-2,6-dimethylbenzoic acidRegioselectivity, control of reaction temperature to prevent side reactions.
Reduction3-nitro-2,6-dimethylbenzoic acid, H₂, Pd/C or SnCl₂/HClThis compoundChoice of reducing agent, reaction completion.

Carboxylation Reactions for Substituted Anilines and Toluenes

An alternative strategy involves the introduction of the carboxyl group onto a pre-existing aniline (B41778) or toluene (B28343) derivative.

One powerful method for the regioselective carboxylation of aromatic compounds is directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to a specific ortho position using a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

For the synthesis of this compound, a protected 2,6-dimethylaniline (B139824) derivative could be employed. The protecting group on the amine would act as the DMG. For instance, an N-Boc (tert-butoxycarbonyl) protected amine is a known DMG, although it may require a strong base like t-butyllithium for effective lithiation. uvm.edu

The general steps for a DoM approach would be:

Step 1: Protection of 2,6-dimethylaniline

The amino group of 2,6-dimethylaniline is protected to prevent side reactions and to act as a directing group. Common protecting groups include Boc or Piv (pivaloyl).

Step 2: Directed ortho-metalation and Carboxylation

The protected aniline is treated with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) to effect deprotonation at the position ortho to the directing group (the C3 position). The resulting aryllithium intermediate is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the protected this compound.

Step 3: Deprotection

The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc) to afford the final product.

Reaction Step Reagents and Conditions Product Key Considerations
Protection2,6-dimethylaniline, (Boc)₂O or PivClN-protected-2,6-dimethylanilineChoice of protecting group and reaction efficiency.
DoM and CarboxylationN-protected-2,6-dimethylaniline, n-BuLi or t-BuLi, CO₂, H₃O⁺N-protected-3-Amino-2,6-dimethylbenzoic acidChoice of base, reaction temperature, and efficient quenching.
DeprotectionN-protected-3-Amino-2,6-dimethylbenzoic acid, Acid (e.g., TFA or HCl)This compoundComplete removal of the protecting group without affecting other functionalities.

Multi-Step Synthesis from Readily Available Aromatic Precursors

A multi-step synthesis starting from a simple and inexpensive precursor like m-xylene (B151644) is also a viable route. This approach would involve a series of functional group interconversions to build the desired molecule.

A potential pathway could be:

Step 1: Nitration of m-xylene

Nitration of m-xylene would likely yield a mixture of isomers. The desired 2-nitro-1,3-dimethylbenzene would need to be separated.

Step 2: Oxidation of a methyl group

One of the methyl groups of 2-nitro-1,3-dimethylbenzene would need to be selectively oxidized to a carboxylic acid. This can be a challenging step due to the presence of the other methyl group.

Step 3: Reduction of the nitro group

The nitro group is then reduced to an amino group using standard methods as described previously.

This route is likely to be less efficient due to potential issues with regioselectivity in the nitration step and the challenge of selective oxidation.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers powerful catalytic methods that can provide more efficient and selective routes to complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Ring Functionalization

Palladium- and copper-catalyzed cross-coupling reactions are invaluable tools for the formation of carbon-nitrogen and carbon-carbon bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. uwindsor.cawikipedia.org This reaction could be applied to synthesize this compound by coupling a suitable ammonia (B1221849) equivalent or a protected amine with a 3-halo-2,6-dimethylbenzoic acid derivative.

A potential synthetic sequence using this approach:

Step 1: Synthesis of 3-bromo-2,6-dimethylbenzoic acid

This precursor could potentially be synthesized from 2,6-dimethylbenzoic acid via bromination.

Step 2: Buchwald-Hartwig Amination

The 3-bromo-2,6-dimethylbenzoic acid (or its ester) would be reacted with an amine source, such as ammonia or a protected amine, in the presence of a palladium catalyst and a suitable ligand.

Catalyst System Amine Source Key Features
Pd(dba)₂ / BINAPNH₃ or Benzophenone imineEarly generation catalyst, suitable for some applications.
Pd(OAc)₂ / XPhosPrimary aminesHighly active catalyst for a broad range of substrates.
Pd₂(dba)₃ / t-Bu₃PVarious aminesEffective for sterically hindered substrates.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can also be employed. These reactions are particularly useful for the amination of aryl halides and can sometimes be more cost-effective than palladium-catalyzed methods. A study on the regioselective copper-catalyzed amination of bromobenzoic acids demonstrated the feasibility of coupling amines with ortho-bromobenzoic acids without the need for protecting the carboxylic acid group. nih.govscilit.com This suggests that a similar approach could be viable for a 3-halo-2,6-dimethylbenzoic acid derivative.

Organocatalysis in Stereoselective Pathway Design

While the synthesis of this compound itself does not involve the creation of a stereocenter, organocatalysis offers powerful tools for related transformations that could be adapted. For instance, organocatalytic methods for the asymmetric amination of carbonyl compounds are well-developed. prepchem.com Although not directly applicable to the synthesis of an aromatic amine, the principles of activating substrates through enamine or iminium ion formation could potentially be extended to novel synthetic strategies for functionalizing aromatic systems.

Proline and its derivatives are well-known organocatalysts for a variety of reactions, including aldol (B89426) and Mannich reactions. The development of new organocatalytic methods for C-H functionalization is an active area of research and could in the future provide a direct and stereoselective route to aminobenzoic acid derivatives.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer reagents, renewable feedstocks, and energy-efficient reaction conditions.

Atom Economy and Waste Reduction: Traditional reduction methods for nitroaromatics, such as those using metals in acidic media, often generate significant amounts of waste. In contrast, catalytic hydrogenation offers a higher atom economy, with water being the primary byproduct. innoget.com The goal is to design syntheses that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Reagents and Solvents: A significant advancement in the green synthesis of aromatic amines is the development of metal-free reduction methods. One such method employs diboronic acid (B₂(OH)₄) in water, which acts as both the hydrogen donor and solvent under mild conditions. organic-chemistry.org This approach eliminates the need for hazardous and often expensive transition-metal catalysts and volatile organic solvents. organic-chemistry.org Another innovative method utilizes pinacol (B44631) as a reducing agent in the presence of a Mo(VI) catalyst, generating non-toxic byproducts like acetone (B3395972) and water that are easily removed. innoget.com

Biocatalysis presents another promising green alternative. Whole-cell biocatalysis systems have been developed for the synthesis of various amines from renewable feedstocks, offering a sustainable pathway that operates under mild conditions. researchgate.net The use of enzymes extracted from genetically modified organisms to produce valuable chemicals from renewable starting materials like glucose is a prime example of green chemistry in action. youtube.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a core principle of green chemistry. This can involve using highly active catalysts that allow for lower reaction temperatures and pressures. For example, some modern catalytic reductions can be performed at atmospheric pressure and temperatures between 110-150 °C. innoget.com

The following table summarizes some green chemistry approaches applicable to the synthesis of aromatic amines, which could be adapted for this compound.

Green Chemistry ApproachReagents/CatalystSolventAdvantages
Metal-Free ReductionDiboronic acid (B₂(OH)₄)WaterEnvironmentally friendly, avoids heavy metal catalysts, uses a safe and abundant solvent. organic-chemistry.org
Catalytic ReductionMo(VI) catalyst, Pinacol-High selectivity, avoids hydrogen gas, milder conditions, non-toxic byproducts. innoget.com
BiocatalysisWhole-cell biocatalystsAqueous mediaUses renewable feedstocks, mild reaction conditions, high specificity. researchgate.net
Catalytic HydrogenationPd/C, Raney NickelVariousHigh yield and purity, water as a primary byproduct. researchgate.net

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity of this compound is essential for its use in further applications. The primary methods for purification include crystallization, recrystallization, and chromatographic techniques.

Crystallization and Recrystallization: Crystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and can influence the crystal form (polymorphism) and purity of the final product. diva-portal.org For aminobenzoic acids, common solvents for recrystallization include water, ethanol, and mixtures thereof. diva-portal.orgwikipedia.org The process typically involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals while impurities remain in the solution.

The purification process for a similar compound, p-aminobenzoic acid, involves dissolving the crude material in an aqueous solution, treating it with activated carbon to remove colored impurities, and then precipitating the pure acid by adjusting the pH. google.com This process can yield a substantially color-free product of high purity. google.com The pH at which precipitation occurs is a critical parameter; for instance, in the preparation of 3-amino-2-methylbenzoic acid, adjusting the pH to 5.4 is optimal for complete product separation. researchgate.net

The table below outlines potential solvent systems for the recrystallization of this compound, based on methodologies for similar compounds.

Solvent SystemRationale/Application for Analogous Compounds
WaterUsed for recrystallization of p-aminobenzoic acid, can lead to different polymorphs depending on conditions. diva-portal.org
EthanolA common solvent for recrystallizing organic acids. wikipedia.org
Methanol (B129727)Used for recrystallization of 3-methyl-2-aminobenzoic acid. google.com
Water/Ethanol MixtureAllows for fine-tuning of solubility to optimize crystal growth.
Dimethyl Sulfoxide (DMSO) / WaterUsed as a solvent/anti-solvent system in the crystallization of p-aminobenzoic acid. rsc.orgrsc.org
Dimethylformamide (DMF) / WaterAnother solvent/anti-solvent pair explored for p-aminobenzoic acid crystallization. rsc.orgrsc.org

Chromatographic Methods: For achieving very high purity or for separating isomers, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of aminobenzoic acids. sielc.comnih.govnih.gov Reversed-phase HPLC, using a C18 column, is commonly used to separate isomers of aminobenzoic acid. sielc.comnih.gov The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer, can be optimized to achieve baseline separation of the desired compound from its impurities. sielc.comnih.gov

For preparative scale purification, column chromatography can be utilized. While less common for the final bulk purification of simple crystalline solids, it is invaluable for removing persistent impurities or for isolating small quantities of highly pure material for analytical standards.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2,6 Dimethylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 3-Amino-2,6-dimethylbenzoic acid. By analyzing the vibrational modes of the molecule, characteristic absorption and scattering peaks can be assigned to specific bonds and molecular motions.

Expected FTIR and Raman Peaks for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
N-H Stretch (Amino Group)3500-3300Typically two bands for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
C-H Stretch (Methyl)2975-2850Asymmetric and symmetric stretching of the methyl groups.
C=O Stretch (Carboxylic Acid)1710-1680Strong absorption corresponding to the carbonyl group of the carboxylic acid.
C=C Stretch (Aromatic)1625-1575In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
N-H Bend (Amino Group)1650-1580Scissoring vibration of the primary amine.
C-N Stretch (Aromatic Amine)1340-1250Stretching vibration of the bond between the amino group and the aromatic ring.
O-H Bend (Carboxylic Acid)1440-1395In-plane bending of the hydroxyl group.
C-O Stretch (Carboxylic Acid)1320-1210Stretching of the carbon-oxygen single bond.

The presence of both an acidic (carboxylic acid) and a basic (amino) group can lead to the formation of a zwitterion, which would significantly alter the vibrational spectrum. In the zwitterionic form, the O-H stretching band would be absent, and instead, characteristic absorptions for the carboxylate anion (COO⁻) would appear around 1600-1550 cm⁻¹ (asymmetric stretch) and 1400 cm⁻¹ (symmetric stretch). The N-H stretching region would also be shifted due to the formation of the ammonium (B1175870) ion (NH₃⁺). The specific form present in the solid state would be definitively determined by X-ray crystallography.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-C and C-H vibrations of the methyl groups are expected to show strong Raman scattering.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the carbon-hydrogen framework of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each unique proton and carbon atom in the molecule.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Based on the analysis of similar substituted benzoic acids, the following proton chemical shifts can be anticipated for this compound.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH~12-13Broad Singlet1H
Aromatic-H (H4, H5)~6.5-7.5Multiplet2H
-NH₂~5.0-6.0Broad Singlet2H
-CH₃ (at C2, C6)~2.2-2.5Singlet6H

The broadness of the -COOH and -NH₂ signals is due to chemical exchange and quadrupole effects of the nitrogen atom, respectively. The two methyl groups are chemically equivalent and thus appear as a single peak with an integration of 6H. The two aromatic protons would likely appear as a multiplet due to their coupling with each other.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

The carbon skeleton can be mapped out using ¹³C NMR spectroscopy.

Carbon Predicted Chemical Shift (ppm)
-COOH~168-172
C3 (C-NH₂)~148-152
C2, C6 (C-CH₃)~135-140
C1 (C-COOH)~130-135
C4, C5~115-125
-CH₃~18-22

The carboxyl carbon is the most deshielded, appearing at the lowest field. The carbons attached to the electronegative amino group and the methyl groups also have distinct chemical shifts. The symmetry of the molecule results in the equivalence of the two methyl carbons and the two corresponding ring carbons (C2 and C6).

Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning these proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Mass Spectrometry Techniques (High-Resolution MS, Fragmentation Analysis) for Molecular Formula Verification and Isotopic Fingerprinting

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₉H₁₁NO₂.

The monoisotopic mass of this compound is 165.07898 Da. uni.lu In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed.

Predicted Mass Spectrometry Data:

Adduct m/z (Predicted)
[M+H]⁺166.08626
[M+Na]⁺188.06820
[M-H]⁻164.07170

Data sourced from predicted values on PubChem. uni.lu

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers insights into the molecule's structure. For aminobenzoic acids, common fragmentation pathways involve the loss of small neutral molecules. nih.gov

Potential Fragmentation Pathways:

Loss of water ([M+H - H₂O]⁺): This is a common fragmentation for carboxylic acids.

Loss of carbon monoxide after water loss ([M+H - H₂O - CO]⁺): This subsequent fragmentation is also frequently observed. nih.gov

Loss of ammonia (B1221849) ([M+H - NH₃]⁺): Cleavage of the C-N bond can lead to the loss of the amino group. nih.gov

Decarboxylation ([M+H - COOH]⁺ or [M - COOH]⁺): Loss of the carboxylic acid group as a radical.

The specific fragmentation pattern would serve as a fingerprint for the structural confirmation of this compound.

X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Supramolecular Interactions

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, analysis of closely related structures, such as other substituted aminobenzoic acids, can provide valuable insights into the likely solid-state conformation and intermolecular interactions.

A crystallographic study would definitively determine the molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal whether the molecule exists in its neutral form or as a zwitterion in the crystalline state.

In the absence of a specific crystal structure for this compound, the principles of crystal engineering can be used to predict the likely hydrogen bonding network. The molecule possesses both hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the carbonyl oxygen and the amino nitrogen).

This functionality allows for a rich variety of hydrogen bonding interactions, which are expected to play a dominant role in the crystal packing. Common hydrogen bonding motifs in related structures include:

Carboxylic Acid Dimers: Two molecules forming a cyclic dimer through hydrogen bonds between their carboxylic acid groups.

Acid-Amine Chains: Hydrogen bonds forming between the carboxylic acid of one molecule and the amino group of a neighboring molecule, leading to the formation of chains or tapes.

N-H···O and O-H···N interactions: These are the primary interactions that would build the supramolecular architecture.

The conformation of the molecule in the solid state would be dictated by a balance of intramolecular steric effects and intermolecular packing forces. A key conformational feature is the torsion angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to the steric hindrance from the ortho-methyl groups, it is highly probable that the carboxylic acid group is twisted out of the plane of the aromatic ring. A similar out-of-plane twist has been observed in the crystal structure of 2,6-dimethylbenzoic acid. sigmaaldrich.com This twist would have implications for the electronic properties and reactivity of the molecule. The amino group at the 3-position is less sterically hindered and would likely be more coplanar with the aromatic ring to maximize resonance stabilization.

Theoretical and Computational Investigations of 3 Amino 2,6 Dimethylbenzoic Acid

Quantum Chemical Calculations (DFT, Hartree-Fock, Semiempirical Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds from first principles. For a molecule like 3-Amino-2,6-dimethylbenzoic acid, methods such as Density Functional Theory (DFT), with functionals like B3LYP, and Hartree-Fock (HF) theory, typically paired with basis sets such as 6-311++G(d,p), would be employed to model its behavior. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the this compound molecule. The resulting data would provide insight into the steric hindrance caused by the methyl groups and their influence on the planarity of the carboxyl and amino groups relative to the benzene (B151609) ring. While data for the target molecule is unavailable, studies on related compounds like 2-amino-3-methylbenzoic acid have utilized these methods to compare calculated geometries with experimental X-ray diffraction data.

Analysis of the electronic structure provides critical information about a molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic transitions. For this compound, this analysis would reveal how the electron-donating amino and methyl groups influence the electron density distribution and the energies of these frontier orbitals. In similar substituted benzoic acids, the nature and position of substituents have been shown to significantly alter the HOMO-LUMO gap. mdpi.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic attack. Such maps are invaluable for predicting intermolecular interactions. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound, particularly the rotation of the carboxylic acid and amino groups, as well as the methyl groups, over time. MD simulations on related aminobenzoic acids have been used to understand their aggregation and pre-nucleation behavior in solution, which is crucial for controlling crystallization processes. nih.govchemrxiv.orgchemrxiv.orgdoaj.org For the target compound, MD would provide insights into its flexibility and the predominant conformations in different environments.

Prediction of Spectroscopic Parameters from First Principles

Computational methods are routinely used to predict spectroscopic data, such as vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. For this compound, these predictions would be instrumental in interpreting experimental spectroscopic data.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Organic molecules with electron donor and acceptor groups, like this compound, are of interest for their potential non-linear optical (NLO) properties. Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. Theoretical studies on substituted anilines and other organic compounds have shown that computational screening can effectively identify promising NLO candidates. mq.edu.au Such an analysis for this compound would involve calculating its dipole moment and hyperpolarizability to assess its potential for applications in photonics and optoelectronics.

Hirshfeld Surface Analysis and Intermolecular Interactions

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies that have conducted Hirshfeld surface analysis on this compound. This analytical technique, which is crucial for visualizing and quantifying intermolecular interactions within a crystal lattice, appears not to have been applied to this particular compound in published research.

In the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables related to its intermolecular interactions as determined by Hirshfeld surface analysis. Studies on analogous molecules, such as other aminobenzoic acid derivatives, have demonstrated the utility of this method in understanding their crystal structures. For instance, in related compounds, interactions involving hydrogen atoms (H···H, C···H, and N···H contacts) are often found to be dominant. However, without a dedicated study on this compound, any discussion of its specific interaction profile would be speculative.

Further experimental work, specifically the determination of the single-crystal X-ray structure of this compound followed by a computational Hirshfeld surface analysis, would be required to generate the specific data for this compound.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2,6 Dimethylbenzoic Acid

Modifications at the Carboxyl Group

The carboxyl group (-COOH) is a primary site for modification through reactions such as esterification, amidation, and anhydride (B1165640) formation. However, its reactivity is tempered by the adjacent methyl groups, which sterically shield the carbonyl carbon from nucleophilic attack.

Esterification of 3-Amino-2,6-dimethylbenzoic acid is challenging due to the significant steric hindrance provided by the two ortho-methyl groups. brainly.in Standard Fischer esterification conditions, which typically involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed with low yields or require harsh conditions. The methyl groups impede the approach of the alcohol nucleophile to the protonated carbonyl carbon.

To overcome this steric barrier, more robust methods are often necessary. For instance, Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction under milder conditions. nih.gov Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol can also yield the desired ester. The synthesis of various ester derivatives, such as methyl or ethyl esters, provides valuable intermediates for further synthetic applications. nist.govbldpharm.com

Table 1: Representative Ester Derivatives of this compound

Derivative Name Ester Group Structure
Methyl 3-amino-2,6-dimethylbenzoate Methyl
Ethyl 3-amino-2,6-dimethylbenzoate Ethyl

Note: The structures are illustrative representations.

The formation of amides from this compound is subject to the same steric constraints as esterification. rsc.org Direct reaction with amines is generally not feasible without activating the carboxyl group. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. nih.gov Reagents such as dicyclohexylcarbodiimide (DCC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are used to form a highly reactive activated intermediate that is then susceptible to nucleophilic attack by an amine. rsc.orgsioc-journal.cn

These methods are crucial for incorporating the sterically hindered this compound scaffold into peptide chains or for synthesizing various amide derivatives. nih.govmdpi.com The choice of coupling reagent and reaction conditions can be optimized to minimize side reactions and improve yields. rsc.org

Table 2: Examples of Amidation Products

Reagent Product Name Structure
Aniline (B41778) N-Phenyl-3-amino-2,6-dimethylbenzamide
Glycine methyl ester Methyl (3-amino-2,6-dimethylbenzoyl)glycinate

Note: The structures are illustrative representations.

This compound can be converted into acid anhydrides, which are highly activated derivatives used in acylation reactions. thieme-connect.de Both symmetrical and mixed anhydrides can be prepared. Symmetrical anhydrides, having the formula ((CH₃)₂C₆H₂(NH₂)CO)₂O, can be formed by dehydrating two molecules of the acid, often using a strong dehydrating agent like phosphorus pentoxide or by reacting the acid with its corresponding acyl chloride. wikipedia.orgresearchgate.net

Mixed anhydrides are more commonly used in peptide synthesis. thieme-connect.de These are typically formed by reacting the N-protected amino acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base. The resulting mixed anhydride is highly reactive and readily acylates the amino group of another molecule, but the steric hindrance of the methyl groups can influence the reaction's efficiency. thieme-connect.de Another important class of anhydrides derived from amino acids are N-carboxyanhydrides (NCAs), which are cyclic anhydrides useful in the synthesis of polypeptides. rsc.org

Modifications at the Amino Group

The amino group (-NH₂) of this compound is a versatile functional handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and arylation.

The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. researchgate.netekb.eg This reaction leads to the formation of N-acyl derivatives. For example, reaction with acetyl chloride yields N-acetyl-3-amino-2,6-dimethylbenzoic acid.

Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base like pyridine. This produces the corresponding sulfonamide derivatives. These reactions are generally efficient as the amino group is sufficiently nucleophilic and less sterically encumbered than the carboxyl group.

Table 3: Acylation and Sulfonylation Derivatives

Reagent Derivative Type Product Name
Acetyl Chloride Acylation 3-Acetamido-2,6-dimethylbenzoic acid
Benzoyl Chloride Acylation 3-(Benzoylamino)-2,6-dimethylbenzoic acid google.com
p-Toluenesulfonyl Chloride Sulfonylation 3-(p-Toluenesulfonamido)-2,6-dimethylbenzoic acid

The nitrogen atom of the amino group can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved by reacting this compound with alkyl halides. This reaction may lead to a mixture of mono- and di-alkylated products, and conditions must be controlled to favor the desired product. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups. mdpi.com

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, is often accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable ligand, is a powerful method for coupling the amino group with aryl halides or triflates. nih.gov More recently, microwave-assisted, solvent-free arylation methods have also been developed, offering an efficient and environmentally friendlier alternative. chemsociety.org.ng These strategies provide access to a wide range of N-aryl and N-heteroaryl derivatives. nih.gov

Table 4: Representative N-Alkylated and N-Arylated Products

Reaction Type Reagent Example Product Name
Alkylation Methyl Iodide 3-(Dimethylamino)-2,6-dimethylbenzoic acid
Alkylation (Reductive Amination) Benzaldehyde, NaBH₃CN 3-(Benzylamino)-2,6-dimethylbenzoic acid
Arylation (Buchwald-Hartwig) Phenyl Bromide, Pd catalyst 3-(Phenylamino)-2,6-dimethylbenzoic acid

Diazo Coupling Reactions and Azo Dye Precursors

The primary amino group at the C3 position of this compound allows it to undergo diazotization, a fundamental process for the synthesis of various derivatives, most notably azo dyes. Diazotization involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgnih.gov This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).

The resulting diazonium salt of this compound is an electrophile and can subsequently react with an electron-rich aromatic compound, known as a coupling agent, in an electrophilic aromatic substitution reaction called azo coupling. nih.govwikipedia.org Common coupling agents include phenols, naphthols, and anilines. wikipedia.org The azo coupling reaction typically occurs at the para position of the coupling agent due to minimal steric hindrance. If the para position is occupied, the coupling may proceed at an ortho position. wikipedia.org

The product of this two-step sequence is an azo compound, characterized by the -N=N- bridge connecting two aromatic rings. These compounds are often intensely colored due to their extended π-conjugated systems and form the basis of a vast class of synthetic dyes. nih.govwikipedia.org The specific color of the resulting dye can be tuned by the choice of the coupling component. While specific examples for this compound are not prevalent in cited literature, the general reaction scheme is well-established. unb.cajbiochemtech.com

Table 1: Postulated Azo Coupling Reactions of this compound

Coupling AgentPostulated Azo Dye ProductExpected Color Class
Phenol2-hydroxy-5-((5-carboxy-2,4-dimethylphenyl)diazenyl)benzoic acidYellow-Orange
2-Naphthol4-((5-carboxy-2,4-dimethylphenyl)diazenyl)-3-hydroxynaphthalene-2-carboxylic acidRed
N,N-Dimethylaniline4-((5-carboxy-2,4-dimethylphenyl)diazenyl)-N,N-dimethylanilineYellow/Red

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring of this compound is governed by the electronic and steric effects of its four substituents: the carboxylic acid, the amino group, and two methyl groups.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. unb.ca The regiochemical outcome is dictated by the directing effects of the existing substituents.

Amino Group (-NH₂): A powerful activating group and ortho-, para-director.

Methyl Groups (-CH₃): Weakly activating groups and ortho-, para-directors.

Carboxylic Acid Group (-COOH): A deactivating group and meta-director.

The available positions for substitution on the ring are C4 and C5. The powerful activating amino group at C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The C2 and C6 positions are sterically blocked by the methyl groups. Therefore, the C4 position is highly favored for substitution. This is reinforced by the directing effect of the C2-methyl group to its para position (C5) and the C6-methyl group to its para position (C4). The deactivating carboxylic acid group directs to C5 (a meta position).

Given the overwhelming influence of the activating amino group, electrophilic substitution such as halogenation (with Br₂ or Cl₂) or nitration (with HNO₃/H₂SO₄) is strongly predicted to occur selectively at the C4 position. Substitution at C5 is a minor possibility. For instance, related compounds like 3-aminobenzoic acid can be halogenated, such as in the formation of 3-Amino-2,4,6-triiodobenzoic acid, demonstrating the feasibility of such substitutions. sigmaaldrich.com

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation by a strong base (typically an organolithium reagent) at an adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be quenched with various electrophiles.

In the case of this compound, two potential DMGs are present: the carboxylic acid and the amino group. The carboxylate group, formed in situ by deprotonation of the acidic proton, is known to be an effective DMG. acs.orgrsc.org However, it directs metalation to its ortho positions, C2 and C6. In this molecule, both positions are substituted with methyl groups, sterically preventing ortho-lithiation directed by the carboxylate.

Alternatively, the amino group could serve as a DMG, especially if protected as an N-acyl or N-carbamoyl group, which are stronger DMGs. A protected amino group at C3 would direct metalation to the C2 and C4 positions. Since C2 is blocked, this strategy would selectively functionalize the C4 position. The competition and complementarity between directing groups are crucial in determining the outcome of such reactions on polysubstituted rings. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are cornerstone methods for forming carbon-carbon bonds. youtube.comlibretexts.org These reactions typically couple an organometallic reagent with an organic halide or triflate. masterorganicchemistry.com To utilize this chemistry on this compound, the molecule must first be converted into a suitable halide derivative.

Based on the analysis of electrophilic aromatic substitution, halogenation would likely yield a 4-halo-3-amino-2,6-dimethylbenzoic acid. This halogenated intermediate could then serve as the substrate for cross-coupling. For example, a Suzuki-Miyaura reaction would couple the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base, introducing a new aryl, heteroaryl, or alkyl group at the C4 position. libretexts.orgbeilstein-journals.org

An alternative pathway involves the diazonium salt formed from the C3-amino group. Diazonium salts can participate in certain palladium-catalyzed cross-coupling reactions, acting as an electrophilic partner, which provides another potential route for derivatization. organic-chemistry.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Strategies

StrategyRequired IntermediateCoupling Partner ExamplePotential Product Class
Suzuki-Miyaura Coupling4-Bromo-3-amino-2,6-dimethylbenzoic acidPhenylboronic acidBiaryl derivatives
Heck Coupling4-Iodo-3-amino-2,6-dimethylbenzoic acidStyreneStilbene derivatives
Coupling via Diazonium Salt3-Diazonium-2,6-dimethylbenzoic acid saltBoronic acid / AlkeneBiaryl or Stilbene derivatives

Exploration of Applications in Specialized Chemical and Material Fields

3-Amino-2,6-dimethylbenzoic Acid as a Synthetic Building Block

The reactivity of both the aromatic amine and the carboxylic acid functional groups allows this compound to be a foundational molecule for the construction of more elaborate chemical structures. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can also be exploited to direct reactions and influence the final product's conformation.

This compound is a valuable starting material for the synthesis of complex organic molecules due to its dual functionality. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid group can be converted into esters, amides, and acid chlorides. This versatility allows for the stepwise construction of intricate molecular architectures.

For instance, analogous compounds like 2-amino-3-methylbenzoic acid are used in one-pot, multi-step syntheses to produce complex heterocyclic structures like 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This process involves the initial formation of a benzoxazinedione, followed by aminolysis and then electrophilic aromatic substitution, demonstrating how the aminobenzoic acid core can be sequentially elaborated. sioc-journal.cn Similarly, the reaction of aminobenzoic acids with dicarbonyl compounds like 3-formylacetylacetone (B1258551) readily produces Schiff bases, which are important intermediates and ligands themselves. nih.gov

Furthermore, related diaminobenzoic acid (Dbz) structures are employed as "safety-catch" resins in solid-phase peptide synthesis (SPPS). researchgate.net In this application, an amino acid is first coupled to one of the amino groups of the Dbz resin. After the peptide chain is assembled, the Dbz linker allows for the introduction of a specific functional group at the C-terminus of the peptide during cleavage from the resin. researchgate.net This highlights the potential of aminobenzoic acid scaffolds in building complex biomolecules and functionalized polymers.

Reaction TypeFunctional Group InvolvedPotential Products
AcylationAmino GroupAmides
EsterificationCarboxylic AcidEsters
AmidationsCarboxylic AcidAmides
Electrophilic Aromatic SubstitutionBenzene (B151609) RingHalogenated or Nitrated Derivatives
Schiff Base FormationAmino GroupImines (Schiff Bases)

Substituted aminobenzoic acids are crucial intermediates in the production of specialty chemicals, including agrochemicals. The synthesis of modern insecticides, such as chlorantraniliprole, relies on intermediates derived from substituted aminobenzoic acids. google.com Patent literature describes methods for preparing 3-methyl-2-aminobenzoic acid, a closely related compound, as a key precursor for such agrochemicals. google.com The typical industrial synthesis involves multiple steps starting from simpler aromatic compounds, which are functionalized through nitration, reduction, and other transformations to build the required aminobenzoic acid core. google.com

Another example from patent literature shows the synthesis of 2,6-dimethoxybenzoic acid as an intermediate for agricultural chemicals, highlighting the industrial importance of substituted benzoic acid derivatives. google.com The synthetic routes to these intermediates are often designed to be cost-effective and high-yielding. The structural framework of this compound makes it a plausible intermediate for analogous complex, high-value molecules in the agrochemical sector, where specific substitution patterns on the aromatic ring are essential for the final product's structure.

Role in Catalysis and Ligand Design

The dual functional groups of this compound allow it to participate in catalysis, either as a ligand that modulates the activity of a metal center or as an organocatalyst itself.

Mono-N-protected amino acids (MPAAs) have emerged as highly effective ligands in transition metal catalysis, particularly for palladium-catalyzed C–H functionalization reactions. uva.es These ligands can coordinate to the metal center through both the nitrogen atom and the carboxylate oxygen, forming a stable chelate. This chelation plays a crucial role in the catalytic cycle.

While specific studies on this compound as a ligand are not prevalent, its structure fits the model of an MPAA ligand. In proposed mechanisms, the N-acyl group of the amino acid ligand assists in the deprotonation of a C-H bond at the rate-determining step, a process known as concerted metalation-deprotonation. Experimental studies using N-acetylglycine ligated to a palladium center have validated this model, showing that the C-H activation and subsequent coupling reaction proceeds efficiently only when the acyl protecting group is present. uva.es The carboxylate group alone is not sufficient for efficient C-H cleavage. uva.es Therefore, N-acylated derivatives of this compound could serve as effective chelating ligands in palladium-catalyzed cross-coupling reactions, with the potential for the steric bulk of the methyl groups to influence the selectivity of the transformation.

Catalyst System ComponentRolePotential Catalytic Application
This compound DerivativeChelating LigandPalladium-Catalyzed C-H Functionalization
Transition Metal (e.g., Palladium)Catalytic CenterCross-Coupling Reactions

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. Primary amino acids and their derivatives are recognized as privileged scaffolds in this field. nih.govyoutube.com The ability of these molecules to act as catalysts stems from their bifunctional nature, possessing both a basic site (the amino group) and an acidic site (the carboxylic acid).

This compound possesses these key features. The amino group can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate, while the carboxylic acid group can act as a general acid to activate an electrophile through hydrogen bonding. This dual activation within a single molecule can facilitate reactions such as asymmetric aldol (B89426) and Mannich reactions. nih.gov While proline, a secondary amine, is the most famous amino acid catalyst, studies have shown that primary amino acids can offer unique reactivity and stereoselectivity in similar transformations. nih.gov The rigid structure and specific substitution pattern of this compound could offer distinct advantages in controlling the stereochemical outcome of organocatalytic reactions.

The field of synthetic biology allows for the genetic incorporation of non-canonical amino acids (ncAAs) into proteins, creating novel enzymes with tailored properties. chimia.chresearchgate.net this compound can be considered an ncAA, and its integration into the primary sequence of an enzyme could profoundly influence its catalytic function. This is achieved through genetic code expansion, where a codon (often a stop codon) is reassigned to code for the ncAA. nih.gov

Incorporating an ncAA like this compound can introduce new chemical functionalities, steric properties, or electronic characteristics into an enzyme's active site. chimia.chanu.edu.aunih.gov This can lead to biocatalysts with enhanced stability, altered substrate specificity, or even the ability to catalyze "new-to-nature" reactions not seen with the standard 20 amino acids. researchgate.net For example, residue-specific replacement of canonical amino acids with ncAAs in a lipase (B570770) resulted in a significant increase in enzymatic activity. anu.edu.au The rigid aromatic structure of this compound, if incorporated into a peptide backbone, could be used to enforce specific secondary structures or create a sterically defined pocket within an active site, thereby engineering its catalytic behavior in a non-human system.

Applications in Materials Science

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a candidate for the synthesis of advanced materials. Its applications are explored in polymer synthesis, functional organic materials, and the construction of porous crystalline structures.

Monomer for Polymer Synthesis with Tailored Properties

While direct studies detailing the use of this compound as a monomer are not prevalent in the reviewed literature, the polymerization of related aminobenzoic acids is well-documented. For instance, poly(2-aminobenzoic acid) and poly(3-aminobenzoic acid) have been synthesized via chemical polymerization. researchgate.net These polymers and their copolymers with aniline (B41778) have been characterized for their thermal stability and electrical conductivity. researchgate.net The synthesis of polymers from amino acid-derived vinyl monomers is another area of active research, leading to materials with controlled hydropathy and thermoresponsive behaviors. rsc.orgzju.edu.cnnih.gov

The general methods for creating polymers from amino acid-based monomers include:

Chemical Polymerization: Using oxidizing agents like ammonium (B1175870) persulfate to polymerize aminobenzoic acid monomers. researchgate.net

Controlled Radical Polymerization: Techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization allow for the precise synthesis of polymers from N-acryloyl amino acids. rsc.org

Ring-Opening Polymerization (ROP): This method is used for α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides with well-defined structures. pku.edu.cn

These approaches suggest that this compound could theoretically be used to synthesize novel polymers with specific properties conferred by its unique substitution pattern.

Components in Functional Organic Materials (e.g., NLO materials)

Nonlinear optical (NLO) materials, which alter the properties of light, are crucial for various applications in photonics and optoelectronics. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit NLO properties. While there is no specific research on the NLO properties of this compound, a similarly structured compound, 2-amino-4,6-dimethylpyrimidine (B23340) benzoic acid (2APB), has been investigated as a single crystal for NLO applications. researchgate.net The study of 2APB revealed its thermal stability and a lower cut-off wavelength, which are important characteristics for NLO materials. researchgate.net Furthermore, computational studies on other organic crystals, such as dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate, have shown significant second and third-order NLO properties, highlighting the potential of this class of materials. nih.gov Given its amino (donor) and carboxylic acid (acceptor) groups, this compound possesses the foundational electronic characteristics that could lead to NLO activity, though experimental validation is required.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linker play a critical role in the final structure and properties of the MOF. Amino-functionalized ligands are of particular interest because the amino group can enhance selective gas adsorption. rsc.org

Although the use of this compound as a ligand in MOF synthesis has not been specifically reported, studies on other amino-functionalized benzoic acids, such as 2-aminoterephthalic acid, have demonstrated the successful synthesis of amino-functionalized MOFs with magnesium, cobalt, and strontium metal centers. rsc.org These materials have shown high selectivity for CO2 adsorption. rsc.org The synthesis of coordination polymers through the self-assembly of metal cations with linear bidentate ligands is also a well-established field. The structure of this compound, with its coordinating carboxylate and amino groups, makes it a viable candidate for the design and synthesis of new MOFs and coordination polymers with potentially interesting catalytic or sorption properties.

Bioactivity in Non-Human Biological Systems

Derivatives of aminobenzoic acid are explored for their potential to interact with and modulate biological systems, including microorganisms and enzymes.

Modulation of Microbial Processes (e.g., bacterial gene expression inhibition)

Amino acids and their derivatives can influence microbial growth and behavior. Some amino acids have been shown to inhibit the growth of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. plos.org For example, aspartic acid and glutamic acid can reduce the production of toxic pigments in P. aeruginosa. plos.org While direct studies on the antimicrobial activity of this compound are absent, the broader context of amino acids affecting bacterial processes suggests a potential area for investigation. nih.gov

Furthermore, certain microorganisms are engineered to produce aminobenzoic acid derivatives. For instance, a recombinant Corynebacterium glutamicum strain has been developed for the enhanced production of 3-amino-4-hydroxybenzoic acid, a precursor for thermostable bioplastics. nih.govresearchgate.netnih.gov This highlights the metabolic relationship between microorganisms and aminobenzoic acids. The potential of this compound to modulate microbial processes, such as gene expression or biofilm formation, remains an unexplored but plausible field of study.

Enzyme Inhibition Studies (e.g., HDAC inhibition via molecular docking)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in developing therapeutic agents. nih.gov Molecular docking is a computational technique used to predict how a molecule binds to a target protein, such as an enzyme. nih.gov This method is widely used to screen for potential enzyme inhibitors. nih.gov

While no specific molecular docking studies targeting this compound for HDAC inhibition have been found, various aminobenzamide derivatives have been investigated as HDAC inhibitors. nih.gov These studies often focus on the interaction of the inhibitor with the zinc ion in the active site of the HDAC enzyme. nih.govnih.gov The general structure of an HDAC inhibitor includes a group that binds to the zinc ion, a linker, and a cap group that interacts with the surface of the enzyme. The chemical structure of this compound, containing a carboxylic acid that can potentially interact with the active site, suggests it could be a candidate for such computational studies to evaluate its potential as an HDAC inhibitor.

Below is a table summarizing findings from molecular docking studies on related compounds against HDAC enzymes.

Compound ClassTarget HDAC Isoform(s)Key Interactions NotedReference
Aminobenzamide derivativesHDAC2Interaction with the active site binding pocket. nih.gov
Flavones (e.g., Apigenin, Luteolin)HDAC1, HDAC2Coordination of the carbonyl oxygen with the active site Zn2+ ion. nih.gov

This table illustrates the types of interactions that are important for HDAC inhibition and provides a framework for how this compound could be evaluated in future studies.

Interactions with Non-Mammalian Biological Targets

While comprehensive research specifically detailing the interactions of this compound with a wide range of non-mammalian biological targets is not extensively documented in publicly available literature, the broader class of amino benzoic acids and their derivatives has been the subject of various studies exploring their potential as antimicrobial, antifungal, herbicidal, and insecticidal agents. The biological activity of these compounds is often attributed to their structural similarity to natural metabolites, allowing them to interfere with essential biochemical pathways in target organisms.

Antimicrobial and Antifungal Activity

The core structure of an amino acid linked to a benzoic acid moiety is a recurring motif in compounds exhibiting antimicrobial and antifungal properties. These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes or interference with cell membrane integrity.

For instance, derivatives of p-aminobenzoic acid (PABA) have been synthesized and evaluated for their in vitro antimicrobial potential. A study on a series of Schiff bases and esters of PABA revealed that some of these compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. chitkara.edu.in While not directly involving this compound, this research highlights the potential of the aminobenzoic acid scaffold in developing new antimicrobial agents.

Furthermore, amino acid derivatives have been investigated as inhibitors of amino acid biosynthesis in fungi, a pathway essential for their survival. nih.gov Compounds that mimic natural amino acids can act as competitive or non-competitive inhibitors of key enzymes in these pathways. For example, the antibiotic azoxybacillin, which has a broad antifungal spectrum, is known to interfere with methionine biosynthesis. nih.gov Another example is the natural antibiotic RI-331, an amino acid derivative that acts as a suicide inhibitor of homoserine dehydrogenase. nih.gov

The antifungal potential of amino acid derivatives extends to various applications. For instance, novel 3′-amino modified derivatives of N4-alkyl-5-methyl-2′,3′-dideoxycytidines have shown significantly enhanced antifungal activity, particularly against the Aspergillus genus, suggesting their potential use as biocides. rsc.org

The following table summarizes the antimicrobial and antifungal activities of various amino acid derivatives, providing an insight into the potential, yet unconfirmed, activity spectrum of this compound.

Compound ClassTarget Organism(s)Observed EffectReference
p-Aminobenzoic acid (PABA) derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus nigerAntibacterial and antifungal activity chitkara.edu.in
AminothioxanthonesCandida spp., Aspergillus fumigatus, Trichophyton rubrumInhibition of biofilm formation and dimorphic transition nih.gov
Amino acid biosynthesis inhibitorsCandida albicans, Saccharomyces cerevisiae, Aspergillus spp.Inhibition of essential amino acid synthesis pathways nih.gov
3′-Amino modified N4-alkyl-5-methyl-2′,3′-dideoxycytidinesAspergillus genusEnhanced antifungal activity rsc.org
Fmoc-protected 1,2,4-triazolyl-α-amino acids and dipeptidesAspergillus versicolor, Aspergillus flavusPromising antifungal activity, in some cases more potent than fluconazole mdpi.com

Herbicidal Activity

The development of novel herbicides is crucial for modern agriculture, and natural products, including amino acids and their derivatives, are a significant source of inspiration. nih.govnih.gov Certain amino acids have demonstrated herbicidal properties by inhibiting key physiological processes in plants.

Research has shown that some amino acids can inhibit the germination and seedling growth of various weed species. mdpi.com For example, studies have investigated the enantioselective and synergistic herbicidal activities of common amino acids against species like Chinese amaranth (B1665344) (Amaranthus tricolor) and barnyard grass (Echinochloa crus-galli). mdpi.com

Furthermore, derivatives of 3-acyltetramic acids, which are derived from amino acids, have been identified as a promising class of biologically derived herbicidal compounds. nih.govnih.gov These compounds can act by inhibiting crucial plant enzymes, such as those involved in photosynthesis.

While no specific studies on the herbicidal effects of this compound are available, the known activity of related compounds suggests a potential avenue for future research. The table below presents findings on the herbicidal activity of related amino acid-based compounds.

Compound/Compound ClassTarget Plant SpeciesMechanism of Action (if known)Reference
Common Amino Acids (e.g., glutamine, methionine, tryptophan)Amaranthus tricolor, Echinochloa crus-galliInhibition of germination and seedling growth mdpi.com
3-Acyltetramic Acid DerivativesVarious weedsInhibition of photosystem II nih.gov
p-Aminobenzoic acid organic saltsSolanum lycopersicum L. (Tomato)Plant growth regulation, auxin-like effects mdpi.com

Insecticidal Activity

The search for new insecticidal agents has also led to the investigation of various classes of chemical compounds, including those with structures that can interact with insect-specific biological targets. While there is no direct evidence of the insecticidal activity of this compound in the reviewed literature, studies on other nitrogen-containing heterocyclic compounds provide some context.

For instance, research on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form has demonstrated their insecticidal activity against the cowpea aphid (Aphis craccivora). periodikos.com.brresearchgate.net These findings underscore the potential of nitrogen-containing aromatic compounds in the development of new insecticides. The mechanism of action for many such compounds involves targeting the insect's nervous system, often by interacting with neurotransmitter receptors.

The table below shows the insecticidal activity of some nitrogen-containing compounds, which, although not direct analogues, share some structural features that could be relevant for future studies on this compound.

CompoundTarget InsectObserved Effect (LC50)Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (nymphs)0.192 ppm (24h), 0.041 ppm (48h) periodikos.com.brresearchgate.net
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAphis craccivora (nymphs)0.841 ppm (24h), 0.095 ppm (48h) periodikos.com.brresearchgate.net
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (adults)1.233 ppm (24h), 0.142 ppm (48h) periodikos.com.brresearchgate.net
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAphis craccivora (adults)2.949 ppm (24h), 0.270 ppm (48h) periodikos.com.brresearchgate.net

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating 3-Amino-2,6-dimethylbenzoic acid from impurities, isomers, and other components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions, though they employ different principles for analysis.

HPLC is a primary technique for the analysis of non-volatile compounds like this compound. nih.gov Method development focuses on optimizing separation efficiency, resolution, and analysis time. Given its structure as an aminobenzoic acid isomer, methods developed for similar compounds can be adapted. For instance, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is highly effective for separating isomers of aminobenzoic acid that have very similar hydrophobic and ionic properties. helixchrom.com

Key parameters in HPLC method development include the choice of stationary phase (column), mobile phase composition, pH, and detector settings. A core-shell mixed-mode column can provide a unique combination of selectivity, speed, and efficiency. helixchrom.com Retention time is typically controlled by the organic modifier concentration (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com UV detection is common, and the selection of an optimal wavelength is guided by the compound's UV-Vis spectrum. For the related compound 3-Aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com However, mobile phase components can block low UV wavelengths, so a wavelength around 254 nm or 272 nm is often a practical choice. sielc.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Aminobenzoic Acid Isomer Separation

ParameterSettingRationale
Column Mixed-Mode (e.g., Coresep 100)Provides both reversed-phase and cation-exchange mechanisms for enhanced isomer separation. helixchrom.com
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic AcidLC/MS compatible conditions; gradient elution allows for separation of compounds with varying polarities. helixchrom.comnih.gov
Flow Rate 0.5 - 1.0 mL/minTypical flow rate for analytical scale columns to ensure good separation efficiency. nih.gov
Detection UV at 254 nm or 272 nmBased on the UV absorbance maxima of related aminobenzoic acid structures. sielc.com
Column Temp. 30 - 45 °CTemperature can influence selectivity and peak shape. nih.govresearchgate.net

This table is a composite based on methods for related compounds and represents a starting point for the analysis of this compound.

The polar nature and low volatility of amino acids, including this compound, make them unsuitable for direct GC-MS analysis. sigmaaldrich.commdpi.com Therefore, a critical prerequisite is chemical derivatization, a process that converts the polar -COOH and -NH2 functional groups into less polar, more volatile, and thermally stable moieties. sigmaaldrich.commdpi.com

Several derivatization strategies are employed for amino acids:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture than smaller TMS derivatives. sigmaaldrich.comnih.gov

Acylation/Esterification: A two-step process is common, involving esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). mdpi.com Another approach uses reagents like ethyl chloroformate (ECF) which can react in an aqueous phase. researchgate.netnih.gov

Once derivatized, the volatile analyte is separated on a GC column (typically a non-polar phase like SLB-5ms) and detected by a mass spectrometer. sigmaaldrich.com The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification and quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentAbbreviationTarget Functional GroupsDerivative FormedKey Characteristics
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-NH2, -COOH, -OHtert-butyldimethylsilyl (TBDMS)Forms stable derivatives, less moisture sensitive than TMS. sigmaaldrich.comnih.gov
Ethyl ChloroformateECF-NH2, -COOHEthoxycarbonylReaction can be performed in an aqueous medium. researchgate.netnih.gov
Pentafluorobenzyl BromidePFB-Br-COOH, -NH2Pentafluorobenzyl (PFB)Creates electron-capturing derivatives suitable for sensitive detection. researchgate.net
Dimethylformamide dimethyl acetal-NH2, -COOHN-formyl esterConverts both amine and carboxylic acid groups in one step. nih.gov

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a straightforward and accessible method for quantifying this compound in solution, provided it is sufficiently pure. The method relies on the principle that the compound absorbs light at specific wavelengths, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

The UV spectrum of the structurally related 3-Aminobenzoic acid shows distinct absorption maxima. sielc.com It is expected that this compound will have a similar absorbance profile, which can be determined by scanning a solution of the pure compound across a range of UV wavelengths to find its λmax.

For quantification in complex mixtures or to enhance sensitivity, derivatization reactions that produce a colored product can be used. Many methods for amino acids involve reagents that react with the primary amino group. tsijournals.com For example, ortho-phthalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form a highly fluorescent product that also absorbs in the UV-Vis range. jhrlmc.com Another approach uses charge-transfer complex formation with reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which produces a colored complex with electron-donating amino acids. tsijournals.com

Table 3: UV Absorption Data for a Structurally Related Compound

CompoundAbsorption Maxima (λmax)Solvent/Conditions
3-Aminobenzoic Acid194 nm, 226 nm, 272 nm sielc.comData from HPLC analysis mobile phase.

This data for a related compound suggests the probable UV absorption regions for this compound.

Electrochemical Detection Approaches

Electrochemical methods provide a highly sensitive platform for the detection of electroactive molecules. This compound possesses an aromatic amino group, which is electrochemically active and can be oxidized at a suitable potential. nih.gov Techniques like cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, determining its oxidation potential.

Direct detection can be challenging due to high overpotentials and potential fouling of the electrode surface. nih.gov To overcome these issues, chemically modified electrodes are often developed. For instance, a sensor for Vitamin B6 was fabricated using a molecularly imprinted polymer (MIP) of poly(3-aminobenzoic acid) on a carbon fiber paper electrode. researchgate.net This approach creates specific recognition sites for the target analyte, enhancing selectivity and sensitivity. Similarly, nanomaterials like graphene or metal-organic frameworks (MOFs) can be used to modify electrode surfaces, improving conductivity and promoting the absorption of analytes containing amino groups. nih.gov Such strategies could be readily adapted for the sensitive and selective electrochemical detection of this compound.

Development of Sensors and Probes Incorporating this compound

The unique structure of this compound makes it a candidate for incorporation into novel sensors and probes. Its functional groups (-NH2 and -COOH) can be used to covalently link it to other molecules or materials to create specific sensing platforms.

Fluorescent Sensors: The compound could be used as a building block or a target for fluorescent probes. For example, research has shown that hydrothermal carbon spheres functionalized with 3-aminobenzeneboronic acid can act as a selective fluorescent sensor for L-tryptophan. nih.gov A similar principle could be applied where this compound is part of a host-guest system that elicits a change in fluorescence upon binding to a specific target.

Biosensors: A synthetic biosensor was developed in Saccharomyces cerevisiae to detect various benzoic acid derivatives. nih.govresearchgate.net This system, which links the presence of the analyte to the expression of a fluorescent protein, could potentially be engineered to respond to this compound.

Molecularly Imprinted Polymers (MIPs): As mentioned, the principle of using a related molecule, 3-aminobenzoic acid, to create an electrochemical sensor demonstrates a powerful strategy. researchgate.net this compound itself could be used as the template molecule during the polymerization process. After its removal, the polymer is left with cavities that are sterically and chemically complementary to the analyte, enabling highly selective rebinding and detection.

These advanced approaches move beyond simple quantification to create tailored tools for detecting this compound in specific environments or for studying its interactions with other molecules.

Future Research Directions and Unaddressed Scientific Inquiries

Development of Novel Stereoselective Synthetic Pathways

The synthesis of polysubstituted aromatic compounds with precise stereochemistry is a persistent challenge in organic chemistry. For 3-Amino-2,6-dimethylbenzoic acid, which does not possess a stereocenter in its ground state, research into stereoselective pathways would focus on creating chiral derivatives or using it as a scaffold for more complex chiral molecules.

Future work could draw inspiration from the stereoselective synthesis of other complex amino acids and natural products. elsevierpure.com Methodologies such as the titanium-mediated aldol (B89426) addition used for creating densely functionalized amino sugars could be adapted. nih.gov This involves using a chiral starting material or auxiliary to guide the stereochemical outcome of a reaction that builds upon the aminobenzoic acid framework. Research into the stereocontrolled construction of complex amino acids, for example starting from Garner's aldehyde, provides a blueprint for how to approach the synthesis of chiral molecules derived from this compound. elsevierpure.com A significant unaddressed question is how the steric hindrance imposed by the two methyl groups adjacent to the carboxylic acid and one ortho to the amine group will influence the feasibility and outcome of such stereoselective transformations.

Exploration of New Catalytic Activities and Ligand Design

The dual functionality of an amino group and a carboxylic acid group makes this compound an intriguing candidate for ligand design in catalysis. Mono-N-protected amino acids (MPAAs) are known to be effective ligands in palladium-catalyzed C-H functionalization reactions, where they are proposed to bind to the metal center in a bidentate fashion. rsc.org

A primary research avenue would be to synthesize and characterize metal complexes using this compound as a ligand. Its specific substitution pattern—with methyl groups providing steric bulk—could create unique coordination pockets around a metal center, potentially leading to novel reactivity or selectivity. Future studies should investigate its ability to stabilize catalytic species, such as the dimeric palladium(II) complexes observed with other amino acid ligands, and explore their efficacy in catalytic cycles for forming C-C and C-X bonds. rsc.org The design of new catalysts based on this scaffold could also be inspired by work on other heterocyclic systems, such as substituted pyridazines, which have been used to create compounds with specific biological activities. cu.edu.eg

Integration into Advanced Functional Material Systems

The incorporation of specialized monomers into polymers is a key strategy for developing advanced materials with tailored properties. The bifunctional nature of this compound, with its amine and carboxylic acid groups, makes it a prime candidate for use as a monomer.

A significant area for future inquiry is the synthesis of polyamides or polyesters incorporating this compound. The rigid aromatic ring and the methyl group substitutions could impart enhanced thermal stability, mechanical strength, or specific optical properties to the resulting polymers. Furthermore, its structure is suitable for acting as an organic linker in the construction of metal-organic frameworks (MOFs). Research would be needed to determine how its specific geometry influences the resulting pore size, structure, and catalytic or absorptive properties of the MOF. The interactions between the amino and carboxylic acid groups, similar to those seen in cocrystals of other substituted benzoic acids and aminopyridines, could also be exploited to create supramolecular assemblies with unique solid-state properties. mdpi.com

Deeper Mechanistic Understanding of Non-Human Biological Interactions

While its effects on humans are unknown, the interaction of this compound with other biological systems is an open field of study. Research on other substituted benzoic acids has demonstrated their potential to affect higher plants. umich.edu Additionally, derivatives of aminobenzoic acid are known to have antimicrobial and insecticidal properties. mdpi.com

Future investigations should involve screening this compound for a range of biological activities in non-human organisms. This could include assessing its potential as a plant growth regulator, an antifungal agent, or an antibacterial compound. Mechanistic studies would seek to identify the molecular targets of its activity, such as specific enzymes or signaling pathways. For instance, studies on related compounds like 3-amino-2,6-dimethylpyridine (B183288) have explored their role in enzyme inhibition and receptor binding. Understanding these interactions is a critical first step toward any potential application in agriculture or environmental science.

Predictive Modeling for Structure-Property Relationships

In the absence of extensive experimental data for this compound uni.lu, predictive modeling offers a powerful tool to forecast its properties and guide research. Computational methods can provide valuable insights into its physicochemical and potential biological characteristics.

Future research should leverage these in-silico tools. Density Functional Theory (DFT) calculations, for instance, can predict electronic properties, which are crucial for designing functional materials or catalysts. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity by comparing its structure to that of related compounds with known effects, such as the isomers 2-amino-3,6-dimethylbenzoic acid and 4-amino-2,6-dimethylbenzoic acid. epa.govuni.lunih.gov The PubChem database already contains predicted data for this compound, including its XlogP value and collision cross section, which can inform initial experimental design. uni.lu A key future goal would be to generate high-throughput screening data for this specific isomer to build and validate more robust predictive models.

Sustainable Production and Environmental Impact Considerations

As with any chemical, establishing green and sustainable production methods is a critical long-term goal. The traditional synthesis of aromatic compounds often relies on petrochemical precursors and harsh reaction conditions.

A major future research direction is the development of biosynthetic routes to this compound. This could involve the metabolic engineering of microorganisms, drawing on successes in producing other amino acids sustainably. nih.gov For example, engineered strains of Corynebacterium glutamicum have been used to produce 3-amino-4-hydroxybenzoic acid, and cyanobacteria have been engineered to produce aromatic amino acids from CO2. purdue.edunih.gov Adapting these platforms could enable production from renewable feedstocks like biomass or even atmospheric carbon, significantly reducing the environmental footprint. nih.gov Concurrently, studies must be undertaken to assess the biodegradability and potential ecological impact of this compound to ensure its lifecycle is environmentally benign. Green chemistry approaches, such as the use of subcritical water as a solvent, which has been demonstrated for the synthesis of 3-aminobenzoic acid, should also be explored. mdpi.com

Data Tables

Table 1: Summary of Future Research Directions for this compound

Section Research Area Key Unaddressed Questions
8.1 Stereoselective Synthesis How can chiral auxiliaries or asymmetric catalysis be used to create chiral derivatives? What is the impact of steric hindrance from methyl groups on reaction outcomes?
8.2 Catalysis & Ligand Design Can it form stable, active catalysts with transition metals? How does its specific substitution pattern influence catalytic selectivity and activity?
8.3 Functional Materials Can it be used as a monomer to create novel polyamides, polyesters, or MOFs? What unique thermal, mechanical, or sorptive properties would it impart?
8.4 Non-Human Biology Does it possess any plant growth-regulating, antimicrobial, or insecticidal properties? What are its molecular targets in non-human biological systems?
8.5 Predictive Modeling Can robust QSAR and DFT models be built to accurately predict its biological activity and physicochemical properties?

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₁₁NO₂
2-amino-3,6-dimethylbenzoic acid C₉H₁₁NO₂
3-aminobenzoic acid C₇H₇NO₂
3-amino-4-hydroxybenzoic acid C₇H₇NO₃
3-Amino-2,6-dimethylpyridine C₇H₁₀N₂
4-amino-2,6-dimethylbenzoic acid C₉H₁₁NO₂
Garner's aldehyde C₉H₁₇NO₃

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.